molecular formula C14H8ClF3O2 B3094959 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid CAS No. 1261582-59-5

5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid

Cat. No.: B3094959
CAS No.: 1261582-59-5
M. Wt: 300.66 g/mol
InChI Key: VFTLDKSRFKFYPE-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 5th position and a trifluoromethylphenyl group at the 3rd position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chlorobenzoic acid and 3-trifluoromethylphenylboronic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 5-chlorobenzoic acid with 3-trifluoromethylphenylboronic acid. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions and the use of high-throughput screening can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of various reduced derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Substitution Products: Amino or thiol derivatives of the original compound.

    Oxidation Products: Carboxylic acids with different substituents.

    Reduction Products: Alcohols or alkanes derived from the original compound.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the processes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes and interactions due to its unique chemical properties.

Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents.

Industry:

    Agrochemicals: It can be used in the development of new agrochemicals for crop protection and pest control.

    Materials Science: The compound’s unique properties make it suitable for the development of advanced materials with specific functionalities.

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzoic acid
  • 4-Chloro-3-(trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)benzoic acid

Comparison:

  • Structural Differences: The position of the chloro and trifluoromethyl groups on the benzoic acid ring can significantly influence the compound’s chemical properties and reactivity.
  • Unique Features: 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid is unique due to the specific arrangement of its substituents, which can lead to distinct interactions and applications compared to its analogs.

Properties

IUPAC Name

3-chloro-5-[3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O2/c15-12-6-9(4-10(7-12)13(19)20)8-2-1-3-11(5-8)14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTLDKSRFKFYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691152
Record name 5-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261582-59-5
Record name 5-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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